tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
CAS No.: 1956310-60-3
Cat. No.: VC6403953
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956310-60-3 |
|---|---|
| Molecular Formula | C12H25ClN2O2 |
| Molecular Weight | 264.79 |
| IUPAC Name | tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H |
| Standard InChI Key | CYMLQNCUSLGIFC-UHFFFAOYSA-N |
| SMILES | CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a seven-membered 1,4-diazepane ring substituted with two methyl groups at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with a hydrochloride counterion. The molecular formula is C₁₂H₂₅ClN₂O₂, corresponding to a molecular weight of 264.79 g/mol.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate; hydrochloride |
| SMILES | CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl |
| InChI Key | CYMLQNCUSLGIFC-UHFFFAOYSA-N |
| PubChem CID | 91667881 |
The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves crystallinity for handling .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a two-step process:
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Boc Protection: A 6,6-dimethyl-1,4-diazepane precursor reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization or column chromatography.
Optimization Considerations
Reaction conditions (temperature, solvent polarity) critically influence yield. For example, dichloromethane at 0–5°C minimizes side reactions like N-alkylation . Comparative studies with analogous compounds (e.g., 6-methyl and 6,6-difluoro derivatives) reveal that steric hindrance from the 6,6-dimethyl groups necessitates longer reaction times compared to less substituted diazepanes .
Physicochemical Properties
Stability and Solubility
While exact solubility data remain unpublished, the hydrochloride salt’s polar nature suggests moderate water solubility, akin to similar Boc-protected amines (e.g., tert-butyl 1,4-diazepane-1-carboxylate, solubility ≈ 8.08 mg/mL) . The compound is stable under ambient storage but degrades upon prolonged exposure to moisture or strong acids/bases.
Table 2: Comparative Properties of Diazepane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log P |
|---|---|---|---|
| 6,6-Dimethyl variant (this compound) | 264.79 | Not reported | ~2.5 |
| 6-Methyl variant | 214.30 | 288.3 | 0.81 |
| 6,6-Difluoro variant | 236.26 | Not reported | ~1.08 |
The higher log P of the dimethyl derivative indicates greater lipophilicity, influencing its membrane permeability in biological systems .
Applications in Research
Pharmaceutical Intermediate
This compound is a key building block in synthesizing:
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Neurological agents: Diazepane cores are prevalent in GABA receptor modulators.
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Anticancer drugs: Functionalization at the 4-position yields kinase inhibitors .
Case Study: Analogue Development
Replacing the 6,6-dimethyl groups with fluorine atoms (as in the 6,6-difluoro variant) reduces metabolic degradation but increases polarity, demonstrating the structural flexibility of diazepane scaffolds .
Comparative Analysis with Related Compounds
Impact of Substituents
The 6,6-dimethyl groups confer steric bulk, slowing reaction kinetics in downstream alkylation compared to the less hindered tert-butyl 1,4-diazepane-1-carboxylate . Conversely, the 6-methyl variant (CAS 1211595-59-3) exhibits higher volatility (boiling point 288.3°C), complicating purification .
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